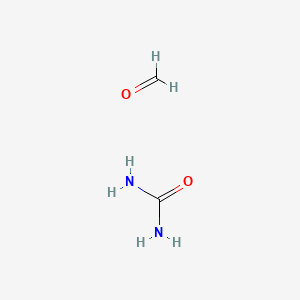
Urea formaldehyde
Cat. No. B1678989
Key on ui cas rn:
9011-05-6
M. Wt: 90.08 g/mol
InChI Key: ODGAOXROABLFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06486099B2
Procedure details


A 30%-urea aqueous solution (11) at 15.2 kg/h and formalin (37%-formaldehyde aqueous solution adjusted to pH 8.0 by addition of 20%-triethanolamine aqueous solution) (12) at 11.1 kg/h were supplied to a resin prepolymer reaction vessel (13), and were caused to reside therein for 70 min. at 70° C. under stirring to continuously produce a urea resin prepolymer (formaldehyde/urea=1.8 (by mol)) liquid.


[Compound]
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6]>>[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6].[NH2:1][C:2]([NH2:4])=[O:3] |f:3.4|
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
for 70 min. at 70° C. under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
70 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=O.NC(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06486099B2
Procedure details


A 30%-urea aqueous solution (11) at 15.2 kg/h and formalin (37%-formaldehyde aqueous solution adjusted to pH 8.0 by addition of 20%-triethanolamine aqueous solution) (12) at 11.1 kg/h were supplied to a resin prepolymer reaction vessel (13), and were caused to reside therein for 70 min. at 70° C. under stirring to continuously produce a urea resin prepolymer (formaldehyde/urea=1.8 (by mol)) liquid.


[Compound]
Name
( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6]>>[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6].[NH2:1][C:2]([NH2:4])=[O:3] |f:3.4|
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
for 70 min. at 70° C. under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
70 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=O.NC(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
